N-benzyl-5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline
Overview
Description
N-benzyl-5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline, also known as NBMPR, is a compound used in scientific research for its ability to inhibit nucleoside transporters. The synthesis method for NBMPR involves several steps, including the reaction of 4-methoxybenzoyl chloride with piperazine, followed by the reaction of the resulting intermediate with 2-nitroaniline and benzyl bromide. The resulting compound has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
N-benzyl-5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline inhibits nucleoside transporters by binding to a specific site on the transporter protein. This binding prevents the transporter from functioning properly, leading to a decrease in nucleoside uptake. The exact mechanism of action of N-benzyl-5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline is still being studied, but it is thought to involve a conformational change in the transporter protein that prevents nucleoside binding.
Biochemical and physiological effects:
The inhibition of nucleoside transporters by N-benzyl-5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline can have a variety of biochemical and physiological effects. Inhibition of nucleoside uptake can lead to a decrease in DNA and RNA synthesis, which can affect cell proliferation and differentiation. Additionally, N-benzyl-5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline has been shown to have anti-tumor effects in certain cancer cell lines, possibly due to its ability to inhibit nucleoside transporters.
Advantages and Limitations for Lab Experiments
One advantage of using N-benzyl-5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline in lab experiments is its specificity for nucleoside transporters. This allows researchers to study the effects of nucleoside transport inhibition without affecting other cellular processes. However, N-benzyl-5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline can have off-target effects on other transporter proteins, which can complicate data interpretation. Additionally, the use of N-benzyl-5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline in animal studies is limited by its poor solubility and bioavailability.
Future Directions
There are several future directions for research involving N-benzyl-5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline. One area of interest is the development of more potent and selective nucleoside transporter inhibitors. Additionally, the use of N-benzyl-5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline in combination with other anti-cancer agents is being explored as a potential treatment for cancer. Finally, the role of nucleoside transporters in various physiological processes, such as immune cell function and metabolism, is an area of ongoing research.
Scientific Research Applications
N-benzyl-5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline has been used in scientific research as a tool to study nucleoside transporters. These transporters are responsible for the uptake of nucleosides, which are essential building blocks for DNA and RNA synthesis. Inhibition of these transporters can have a variety of effects on cellular processes, including cell proliferation, differentiation, and apoptosis.
properties
IUPAC Name |
[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-(4-methoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-33-22-10-7-20(8-11-22)25(30)28-15-13-27(14-16-28)21-9-12-24(29(31)32)23(17-21)26-18-19-5-3-2-4-6-19/h2-12,17,26H,13-16,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJCGCJACVRJEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}(4-methoxyphenyl)methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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